molecular formula C7H12FNO B2933857 (2E)-2-Fluoro-2-piperidin-3-ylideneethanol CAS No. 1160945-75-4

(2E)-2-Fluoro-2-piperidin-3-ylideneethanol

Cat. No. B2933857
CAS RN: 1160945-75-4
M. Wt: 145.177
InChI Key: XVSFAPYVEWKFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-Fluoro-2-piperidin-3-ylideneethanol, also known as FPE, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FPE is a fluorinated derivative of the natural compound choline, which is an essential nutrient for human health. FPE has been shown to have unique biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol involves its ability to bind to and inhibit the activity of acetylcholine esterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can have various effects on physiological processes. (2E)-2-Fluoro-2-piperidin-3-ylideneethanol has also been shown to have other effects on the nervous system, including the modulation of ion channels and receptors.
Biochemical and physiological effects:
(2E)-2-Fluoro-2-piperidin-3-ylideneethanol has been shown to have several biochemical and physiological effects, including the modulation of acetylcholine signaling and ion channels. These effects have been studied in various biological systems, including neuronal cells and animal models. (2E)-2-Fluoro-2-piperidin-3-ylideneethanol has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-2-Fluoro-2-piperidin-3-ylideneethanol in laboratory experiments is its ability to selectively inhibit acetylcholine esterase, making it a useful tool for studying the role of acetylcholine in various physiological processes. (2E)-2-Fluoro-2-piperidin-3-ylideneethanol is also easily synthesized and purified, making it accessible for laboratory use. However, one limitation of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol is its potential toxicity, which must be carefully considered when using it in experiments.

Future Directions

There are several potential future directions for the use of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol in scientific research. One area of interest is the development of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol derivatives with improved selectivity and potency. Another potential direction is the use of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol in the study of other neurotransmitter systems, such as dopamine and serotonin. Additionally, (2E)-2-Fluoro-2-piperidin-3-ylideneethanol may have potential applications in the development of new therapies for neurological disorders.

Synthesis Methods

(2E)-2-Fluoro-2-piperidin-3-ylideneethanol can be synthesized through a multistep reaction sequence starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained through purification techniques such as column chromatography. The synthesis of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol has been described in detail in several research publications, making it easily accessible for laboratory use.

Scientific Research Applications

(2E)-2-Fluoro-2-piperidin-3-ylideneethanol has been used in several scientific studies as a tool for investigating various biological processes. One of the most promising applications of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol is in the study of acetylcholine signaling, which is a critical neurotransmitter involved in many physiological processes. (2E)-2-Fluoro-2-piperidin-3-ylideneethanol has been shown to selectively inhibit the activity of acetylcholine esterase, an enzyme that breaks down acetylcholine, leading to an increase in acetylcholine levels in the brain. This effect has been used to study the role of acetylcholine in memory formation and other cognitive processes.

properties

IUPAC Name

(2E)-2-fluoro-2-piperidin-3-ylideneethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO/c8-7(5-10)6-2-1-3-9-4-6/h9-10H,1-5H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSFAPYVEWKFIS-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(CO)F)CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/CO)\F)/CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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